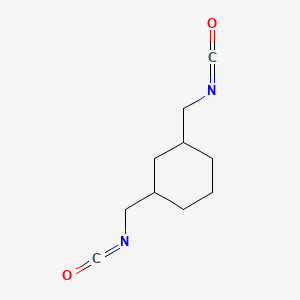

1,3-Bis(isocyanatomethyl)cyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-bis(isocyanatomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCLFFBWRKTMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044933 | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38661-72-2, 75138-76-0 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38661-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038661722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, cyclohexane-1,3-diyldimethylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075138760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3-bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(isocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(isocyanatomethyl)cyclohexane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(isocyanatomethyl)cyclohexane, a cycloaliphatic diisocyanate pivotal in the synthesis of advanced polymers. This document details its chemical structure, physicochemical properties, and key applications, with a focus on experimental protocols for its synthesis and polymerization.

Core Chemical Identity and Properties

This compound, often referred to as H6XDI, is a key building block in the production of polyurethanes and other polymers.[1] Its chemical identity is well-established, and it is commercially available as a mixture of cis and trans isomers.[2]

Chemical Structure and Isomerism

The molecule consists of a cyclohexane ring with two isocyanatomethyl groups attached at the 1 and 3 positions. The cyclohexane ring is not planar, and the substituents can be in either axial or equatorial positions, leading to cis and trans stereoisomers. The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides.

dot

Caption: Chair conformations of cis and trans isomers.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Citations |

| CAS Number | 38661-72-2 | [2][3][4] |

| Molecular Formula | C10H14N2O2 | [3][4] |

| Molecular Weight | 194.23 g/mol | [3][4] |

| Appearance | Colorless liquid | [1] |

| Density | 1.101 g/mL at 25 °C | [2][3] |

| Boiling Point | 294.4 ± 13.0 °C (Predicted) | |

| Refractive Index | n20/D 1.485 (lit.) | [2][3] |

| Vapor Pressure | 0.4 mmHg at 98 °C | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][5] |

| Purity | Typically ≥99.0% | [1][6] |

Experimental Protocols

Synthesis of this compound

The primary industrial synthesis route for this compound involves the phosgenation of its corresponding diamine, 1,3-bis(aminomethyl)cyclohexane.[7] A general overview of this process, as described in the patent literature, is provided below.[4]

Reaction Scheme:

C6H10(CH2NH2)2 + 2 COCl2 → C6H10(CH2NCO)2 + 4 HCl

General Procedure:

-

Salt Formation: 1,3-Bis(aminomethyl)cyclohexane is reacted with hydrogen chloride in an inert solvent, such as chlorobenzene, to form the diamine hydrochloride salt. This step is typically carried out at around 25°C.[4]

-

Phosgenation: The resulting slurry of the hydrochloride salt is then reacted with phosgene. This reaction is often performed in a series of reactors at controlled temperatures.[4]

-

Purification: After the reaction is complete, the product is purified. This typically involves distilling off the solvent and then purifying the this compound composition.[4]

dot

Caption: General synthesis workflow.

Synthesis of Polyurethane using this compound

This compound is a versatile monomer for the synthesis of polyurethanes, offering advantages such as good light stability.[3] The following is a general protocol for the synthesis of a linear thermoplastic polyurethane.

Key Reactants:

-

Diisocyanate: this compound (H6XDI)

-

Polyol: A long-chain diol, such as polytetramethylene glycol (PTMG), which forms the soft segment.[3]

-

Chain Extender: A short-chain diol, like 1,4-butanediol (BDO), which contributes to the hard segment.[3]

-

Catalyst: A catalyst such as dibutyltin dilaurate (DBTDL) is often used to control the reaction rate.[3]

General Two-Step Procedure (Prepolymer Method):

-

Prepolymer Formation:

-

Dry the polyol and chain extender under vacuum to remove any moisture.[3]

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), charge the this compound.[3]

-

Slowly add the polyol to the diisocyanate with stirring. An excess of the diisocyanate is typically used (e.g., a 2:1 NCO:OH molar ratio).[3]

-

Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).[3]

-

Heat the mixture (e.g., to 75°C) and allow it to react for a set period (e.g., 2-3 hours) to form the NCO-terminated prepolymer. The reaction can be monitored by titrating for the %NCO content.[3]

-

-

Chain Extension:

-

Cool the prepolymer (e.g., to ~60°C).[3]

-

Slowly add the stoichiometric amount of the chain extender (e.g., 1,4-butanediol) to the stirred prepolymer.[3]

-

The viscosity will increase as the polymer chains grow.

-

The final polymer can be cast into a mold and cured at an elevated temperature to obtain the final polyurethane material.

-

dot

Caption: Polyurethane synthesis pathway.

Applications in Research and Drug Development

The unique properties of polyurethanes derived from this compound make them suitable for a range of specialized applications.

-

Biomaterials and Drug Delivery: Its ability to form biodegradable hydrogels opens avenues for its use in controlled drug delivery systems.[8] The biocompatibility of polyurethanes makes them attractive for various biomedical applications.[9]

-

High-Performance Coatings and Adhesives: The cycloaliphatic nature of this compound imparts excellent UV stability, making it ideal for coatings that require weather resistance.[1] It is also used as a precursor for pressure-sensitive adhesives with high optical transmittance, suitable for applications like foldable displays and medical devices.[5]

-

Elastomers: This diisocyanate is used to produce polyurethane elastomers with superior mechanical properties compared to those based on some other aliphatic isocyanates.[10]

Safety and Handling

This compound is a reactive chemical and requires careful handling. It is classified as acutely toxic upon inhalation and can cause severe skin burns and eye damage.[6] It is also a respiratory and skin sensitizer.[6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2] It should be stored in a cool, dry, and well-ventilated place, away from moisture and light.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets (SDS) before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. CN114031744B - Bis (isocyanatomethyl) cyclohexane compositions, modified compositions thereof, and methods of making - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]

- 8. This compound mixture of cis and trans, 99 38661-72-2 [sigmaaldrich.com]

- 9. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]

- 10. EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,3-Bis(isocyanatomethyl)cyclohexane (CAS: 38661-72-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(isocyanatomethyl)cyclohexane, a cycloaliphatic diisocyanate with significant applications in polymer chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38661-72-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Density | 1.101 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.485 | [2] |

| Vapor Pressure | 0.4 mmHg at 98 °C | |

| Appearance | Colorless liquid | [3] |

| Purity | Often supplied at ≥99.0% | [3] |

Synthesis

The synthesis of this compound typically involves the phosgenation of 1,3-cyclohexanebis(methylamine). A detailed experimental protocol derived from patent literature is as follows:

Experimental Protocol: Synthesis of this compound

This process involves two main steps: salt formation and isocyanation.[4]

Step 1: Salt Formation

-

Charge a reaction vessel with an inert solvent, such as chlorobenzene.[4]

-

Introduce 1,3-cyclohexanebis(methylamine) into the solvent.[4]

-

Introduce hydrogen chloride gas into the mixture to form the corresponding hydrochloride salt. This is typically an exothermic reaction, and temperature control may be necessary.[4]

Step 2: Isocyanation

-

The slurry containing the hydrochloride salt is then reacted with phosgene.[4]

-

The reaction is generally carried out in a series of reactors at controlled temperatures.[4]

-

The progress of the reaction can be monitored by techniques such as infrared spectroscopy to observe the formation of the isocyanate group (-NCO) and the disappearance of the amine hydrochloride.

-

Upon completion, the reaction mixture is purified, typically by distillation, to isolate the this compound.[4]

Caption: Synthesis of this compound.

Reactivity and Applications

The high reactivity of the two isocyanate (-NCO) groups makes this compound a versatile building block in polymer synthesis.[3] The cycloaliphatic backbone imparts improved UV stability and mechanical robustness to the resulting polymers compared to their aromatic counterparts.[3]

Polyurethane Synthesis

This compound is a key monomer in the production of polyurethanes.[3] The reaction involves the polyaddition of the diisocyanate with a polyol and a chain extender.

-

Preparation: Dry the polyol (e.g., polytetramethylene glycol, PTMG) and chain extender (e.g., 1,4-butanediol, BDO) under vacuum at 80-90°C for at least 4 hours to remove any moisture.[5] All glassware should be oven-dried and cooled under a nitrogen atmosphere.[5]

-

Prepolymer Formation: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the dried polyol.[5] Heat the polyol to the desired reaction temperature (e.g., 75°C).

-

Isocyanate Addition: Add the this compound to the flask. The reaction is exothermic, and the temperature should be carefully controlled.[5]

-

Catalysis: Add a catalytic amount of a suitable catalyst, such as dibutyltin dilaurate (DBTDL) (e.g., 0.01-0.05 wt%).[5]

-

Reaction Monitoring: Allow the reaction to proceed at the set temperature for 2-3 hours.[5] The progress of the prepolymer formation can be monitored by titrating small samples to determine the percentage of unreacted NCO groups.[5]

-

Chain Extension: Once the desired NCO content is reached, add the chain extender (BDO) to the prepolymer.

-

Curing: The resulting mixture is then cast into a mold and cured at an elevated temperature to form the final polyurethane elastomer.

Caption: Polyurethane synthesis workflow.

Hydrogel Formation

This compound can be utilized as a cross-linking agent to form hydrogels. The isocyanate groups react with water or other di-functional molecules containing active hydrogens (like diamines or diols) to form a cross-linked polymer network capable of absorbing large amounts of water.

-

Monomer Solution Preparation: Prepare an aqueous solution of a hydrophilic polymer or monomer (e.g., polyethylene glycol, polyvinyl alcohol).

-

Cross-linker Addition: Add this compound to the solution. The amount added will determine the cross-linking density and the final properties of the hydrogel.

-

Homogenization: Vigorously stir or sonicate the mixture to ensure proper dispersion of the diisocyanate.

-

Curing: Allow the mixture to stand, often at a controlled temperature, for the cross-linking reaction to occur. The isocyanate groups will react with water and the hydrophilic polymer to form urea and urethane linkages, respectively, leading to the formation of a three-dimensional hydrogel network.

-

Washing: The resulting hydrogel is typically washed with deionized water to remove any unreacted components.

Caption: General hydrogel formation workflow.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for the analogous 1,4-isomer can provide insight into the expected spectrum of this compound.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Triplet | 4H | -CH₂-NCO |

| ~1.0 - 2.0 | Multiplet | 10H | Cyclohexyl protons (-CH- and -CH₂-) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~122 | -N=C=O |

| ~45 | -CH₂-NCO |

| ~30-38 | -CH- (cyclohexyl) |

| ~25-30 | -CH₂- (cyclohexyl) |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong, sharp absorption of the isocyanate group.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | Asymmetric stretching of -N=C=O |

| ~2930 | Strong | Asymmetric C-H stretching of cyclohexyl CH₂ |

| ~2855 | Strong | Symmetric C-H stretching of cyclohexyl CH₂ |

| ~1450 | Medium | CH₂ scissoring of cyclohexyl |

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

-

Toxicity: It is harmful if swallowed or inhaled. The oral LD50 in mice is 570 mg/kg.[5]

-

Corrosivity: It can cause severe skin burns and eye damage.

-

Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.

-

Handling: Use only in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[6] Avoid contact with skin and eyes, and avoid inhaling vapors or mist.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is sensitive to moisture and light.[5]

-

Incompatibilities: It is incompatible with many classes of compounds, including amines, alcohols, acids, bases, and strong oxidizing agents.[1] Reactions can be exothermic and may release toxic gases.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound | C10H14N2O2 | CID 53172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 38661-72-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CN114031744B - Bis (isocyanatomethyl) cyclohexane compositions, modified compositions thereof, and methods of making - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

A Deep Dive into 1,3-Bis(isocyanatomethyl)cyclohexane: A Versatile Building Block for Advanced Biomaterials

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(isocyanatomethyl)cyclohexane is a cycloaliphatic diisocyanate that is gaining significant attention as a versatile precursor for the synthesis of advanced polymers with applications in the biomedical field. Its unique cyclic structure imparts enhanced thermal stability, chemical resistance, and light stability to the resulting polymers compared to their aromatic counterparts.[1] This technical guide provides a comprehensive overview of this compound, including its various synonyms, key physicochemical properties, detailed experimental protocols for the synthesis of derived biomaterials, and an exploration of their interaction with cellular signaling pathways.

Synonyms and Chemical Identifiers

To facilitate comprehensive literature searches and material sourcing, a list of synonyms and identifiers for this compound is provided in the table below. The compound exists as a mixture of cis and trans isomers, with specific CAS numbers available for each.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | 1,3-Cyclohexanebis(methyl isocyanate) |

| Hydrogenated m-xylylene diisocyanate | |

| 1,3-Cyclohexanediyldimethylene diisocyanate | |

| CAS Number (mixture of cis and trans) | 38661-72-2 |

| CAS Number (cis-isomer) | 10339-98-7 |

| Molecular Formula | C10H14N2O2 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table, offering crucial data for reaction planning and material characterization.

| Property | Value | Reference |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Density | ~1.101 g/mL at 25 °C | |

| Boiling Point | >250 °C | |

| Flash Point | 113 °C | |

| Refractive Index | ~1.485 |

Experimental Protocols

The highly reactive isocyanate groups of this compound readily undergo addition reactions with nucleophiles such as alcohols and amines, forming the basis for the synthesis of a wide range of polyurethane and polyurea-based biomaterials.

Synthesis of Polyurethane Elastomers

This protocol details the synthesis of a polyurethane elastomer using this compound and polytetrahydrofuran (PTHF), a common polyol soft segment.

Materials:

-

This compound

-

Polytetrahydrofuran (PTHF), Mn = 2000 g/mol

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Anhydrous toluene

Procedure:

-

Prepolymer Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add PTHF and degas under vacuum at 80°C for 2 hours to remove moisture.

-

Cool the PTHF to 60°C and add this compound in a 2:1 molar ratio of NCO:OH groups under a nitrogen atmosphere.

-

Add DBTDL catalyst (0.01-0.05% by weight of the total reactants).

-

Increase the temperature to 80-85°C and maintain for 3-4 hours with constant stirring to form the isocyanate-terminated prepolymer.

-

Monitor the reaction progress by titrating for the isocyanate content.

-

-

Chain Extension:

-

Cool the prepolymer to 70°C.

-

Add a stoichiometric amount of the chain extender, 1,4-butanediol, dissolved in anhydrous toluene, dropwise to the prepolymer with vigorous stirring.

-

After the addition is complete, continue stirring for 1-2 hours.

-

-

Casting and Curing:

-

Pour the viscous polymer solution into a preheated mold.

-

Cure the polymer in an oven at 100-110°C for 12-24 hours.

-

Post-cure the demolded elastomer at room temperature for 7 days to ensure complete reaction.

-

Preparation of Polyurethane-Urea Nanoparticles for Drug Delivery

This protocol describes the synthesis of polyurethane-urea nanoparticles via a miniemulsion polymerization technique, suitable for encapsulating therapeutic agents.[2][3]

Materials:

-

This compound

-

Poly(caprolactone) diol (PCL), Mn = 2000 g/mol

-

Ethylenediamine

-

Cetyltrimethylammonium bromide (CTAB) as a surfactant

-

Chloroform

-

Deionized water

Procedure:

-

Organic Phase Preparation:

-

Dissolve this compound and PCL diol in chloroform.

-

If encapsulating a hydrophobic drug, dissolve it in this organic phase.

-

-

Aqueous Phase Preparation:

-

Dissolve CTAB in deionized water.

-

-

Miniemulsion Formation:

-

Add the organic phase to the aqueous phase and sonicate using a probe sonicator to form a stable miniemulsion.

-

-

Polymerization:

-

Add ethylenediamine to the miniemulsion with stirring. The polymerization will occur at the oil-water interface.

-

Continue stirring at room temperature for 3-4 hours.

-

-

Nanoparticle Purification:

-

Remove the chloroform by rotary evaporation.

-

Purify the nanoparticle suspension by dialysis against deionized water to remove unreacted monomers and surfactant.

-

The nanoparticles can be collected by centrifugation and lyophilized for storage.

-

Interaction with Cellular Signaling Pathways

The physical and chemical properties of biomaterials can profoundly influence cellular behavior through mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. Polyurethanes derived from this compound can be tailored to have a wide range of mechanical properties, making them excellent platforms for studying these interactions. Two key signaling pathways implicated in mechanotransduction are the YAP/TAZ and PI3K/Akt pathways.

The Role of Substrate Stiffness and YAP/TAZ Signaling

The stiffness of the extracellular matrix (ECM) is a critical regulator of cell fate and function. The Hippo signaling pathway effectors, Yes-associated protein (YAP) and its paralog WW domain containing transcription regulator 1 (TAZ), are key mechanosensors that translate changes in ECM stiffness into transcriptional responses governing cell proliferation, differentiation, and migration.[4][5]

Generally, on stiff substrates, increased cytoskeletal tension leads to the nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators, promoting cell growth and proliferation.[6][7] Conversely, on soft substrates, YAP/TAZ are primarily localized in the cytoplasm, leading to their degradation and the suppression of their target genes.[8] By tuning the crosslink density and the ratio of hard to soft segments in polyurethanes synthesized with this compound, it is possible to create substrates with varying stiffness to investigate the downstream effects of YAP/TAZ activation in cancer progression and tissue regeneration.

Caption: Mechanotransduction via the YAP/TAZ pathway in response to ECM stiffness.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and metabolism.[9] Dysregulation of this pathway is a hallmark of many cancers. While direct modulation of the PI3K/Akt pathway by this compound-based materials has not been extensively reported, the physical properties of the cellular microenvironment can influence its activity. For instance, cell adhesion to the ECM, mediated by integrins, can activate the PI3K/Akt pathway, promoting cell survival. The surface chemistry and topography of polyurethane scaffolds can be engineered to control integrin clustering and subsequent signaling.

Furthermore, drug-eluting nanoparticles formulated from polyurethanes can be designed to deliver inhibitors of the PI3K/Akt pathway directly to cancer cells, offering a targeted therapeutic strategy.

Caption: Overview of the PI3K/Akt signaling pathway and potential for therapeutic intervention.

Conclusion

This compound is a valuable and versatile building block for the creation of advanced biomaterials. Its cycloaliphatic nature provides inherent advantages in terms of stability, making it an attractive alternative to traditional aromatic diisocyanates. The ability to precisely tune the mechanical and chemical properties of polyurethanes derived from this monomer opens up exciting avenues for research in drug delivery, tissue engineering, and fundamental studies of cell-biomaterial interactions. Further exploration into the specific cellular responses to these materials, particularly the modulation of key signaling pathways like YAP/TAZ and PI3K/Akt, will undoubtedly unlock their full potential in the development of next-generation medical devices and therapies.

References

- 1. Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane | Semantic Scholar [semanticscholar.org]

- 2. Ultrasound assisted miniemulsion polymerization to prepare poly(urea-urethane) nanoparticles [redalyc.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Biomaterial scaffold stiffness influences the foreign body reaction, tissue stiffness, angiogenesis and neuroregeneration in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomaterials Regulate Mechanosensors YAP/TAZ in Stem Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

An In-depth Technical Guide to Hydrogenated m-Xylylene Diisocyanate (H6XDI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated m-xylylene diisocyanate (H6XDI), also known as 1,3-bis(isocyanatomethyl)cyclohexane, is a cycloaliphatic diisocyanate that is gaining significant attention in the field of polymer chemistry, particularly for the synthesis of high-performance polyurethanes (PUs). Its unique chemical structure, characterized by a cyclohexane ring, imparts a range of desirable properties to the resulting polymers, including excellent light and UV stability, superior mechanical properties, and enhanced thermal and hydrolytic stability compared to polyurethanes based on aromatic isocyanates.[1] These attributes make H6XDI-based polyurethanes highly suitable for a variety of demanding applications, including durable coatings, elastomers, and potentially, biomedical devices. This technical guide provides a comprehensive overview of the core properties of H6XDI, detailed experimental protocols for the synthesis and characterization of H6XDI-based polyurethanes, and a discussion of their potential relevance in biomedical applications.

Core Properties of Hydrogenated m-Xylylene Diisocyanate (H6XDI)

The properties of H6XDI are central to its performance as a monomer in polyurethane synthesis. A summary of its key physical and chemical properties is presented in the table below. It is important to note that H6XDI is a mixture of cis and trans isomers, and the ratio of these isomers can influence the properties of the final polymer.[2]

Table 1: Physical and Chemical Properties of Hydrogenated m-Xylylene Diisocyanate (H6XDI)

| Property | Value | Reference |

| Chemical Name | This compound | [1][3] |

| Synonyms | Hydrogenated m-xylylene diisocyanate, H6XDI | [1][3] |

| CAS Number | 38661-72-2 | [1][3] |

| Molecular Formula | C10H14N2O2 | [1][4] |

| Molecular Weight | 194.23 g/mol | [1][4] |

| Appearance | Colorless to pale yellow, clear liquid | [4] |

| Purity | >99% | [3] |

| NCO Content | ~43.3% | [4] |

| Density | ~1.14 g/cm³ | [1] |

| Boiling Point | 294.4 °C at 760 mmHg | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Viscosity @ 25°C | 5.8 mPa·s | [4] |

| Vapor Pressure | 0.4 mm Hg (98 °C) | [1] |

| Refractive Index | n20/D 1.485 (lit.) | [1] |

| Solubility | Soluble in organic solvents, reacts with water. |

Synthesis of Polyurethanes using H6XDI

H6XDI is a key building block for synthesizing high-performance polyurethane elastomers.[2] These materials offer advantages over conventional polyurethanes in terms of light stability, hydrolysis resistance, and thermal stability.[2] The synthesis is typically a polyaddition reaction involving a diisocyanate (H6XDI), a polyol, and a chain extender.

Chemical Structure of H6XDI

The chemical structure of H6XDI, with the isocyanate groups attached to a cyclohexane ring, is fundamental to the unique properties of the resulting polyurethanes.

Caption: Chemical structure of this compound (H6XDI).

Polyurethane Synthesis Workflow

The synthesis of polyurethanes from H6XDI typically follows a two-step prepolymer method. This process allows for better control over the polymer structure and properties.

References

- 1. blog.synthesia.com [blog.synthesia.com]

- 2. andersondevelopment.com [andersondevelopment.com]

- 3. Long-term in vitro hydrolytic stability of thermoplastic polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocompatibility Makes Polyurethane Work in Medical Devices | Incredible Polyurethane [incrediblepolyurethane.com]

An In-depth Technical Guide to 1,3-Bis(isocyanatomethyl)cyclohexane

This guide provides a comprehensive overview of 1,3-Bis(isocyanatomethyl)cyclohexane, a significant chemical intermediate in polymer synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Formula: C₁₀H₁₄N₂O₂[1][2][3][4]

Also represented as: C₆H₁₀(CH₂NCO)₂[5]

Chemical Structure

This compound is a cycloaliphatic diisocyanate.[4] Its structure consists of a cyclohexane ring with two isocyanatomethyl groups attached at the 1 and 3 positions. The compound typically exists as a mixture of cis and trans isomers.

Caption: Molecular structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 194.23 g/mol | [1][2][3][4][5] |

| CAS Number | 38661-72-2 | [2][3][4][5] |

| Appearance | Colorless liquid | [4][6] |

| Density | 1.101 g/mL at 25 °C | [5][6][7] |

| Refractive Index | n20/D 1.485 | [5][6][7] |

| Vapor Pressure | 0.4 mmHg at 98 °C | [5][6] |

| Purity (Assay) | ≥99% | [4][5] |

Reactivity and Applications

This compound is characterized by its two highly reactive isocyanate (-NCO) groups.[4] This bifunctionality makes it a versatile chemical intermediate, particularly in polymer chemistry.[4]

-

Polymer Synthesis : It serves as a monomer for producing polyurethanes and polyureas. The resulting polymers often exhibit enhanced elasticity, thermal stability, and chemical resistance.[4] The cycloaliphatic nature of the molecule can impart improved UV stability compared to aromatic isocyanates.[4]

-

Cross-linking Agent : This compound is widely used as a cross-linking agent to improve the durability, stability, and strength of adhesives, coatings, and gel polymer electrolytes.[4]

-

Biomedical Applications : It has been utilized in the formation of biodegradable hydrogels for applications such as controlled drug delivery and in fabricating niche-mimicking polymer hydrogels for cancer research.

Isocyanates are incompatible with a wide range of compounds, including amines, alcohols, aldehydes, ketones, and strong oxidizers, often resulting in exothermic reactions.[3][7][8] Reactions with water can form amines and release carbon dioxide.[3][7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are specific to the desired outcome and are beyond the scope of this general technical guide. For specific methodologies, researchers should consult peer-reviewed scientific literature and established laboratory procedures for handling isocyanates.

Logical Workflow for Application

The following diagram illustrates a generalized workflow for the application of this compound in polymer synthesis.

Caption: Generalized workflow for polymer synthesis.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound | C10H14N2O2 | CID 53172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 38661-72-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 38661-72-2 [chemicalbook.com]

- 8. 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Bis(isocyanatomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(isocyanatomethyl)cyclohexane (CAS No: 38661-72-2), a cycloaliphatic diisocyanate, is a pivotal chemical intermediate in the synthesis of advanced polymers and materials. Its unique structural features, comprising a cyclohexane ring and two reactive isocyanatomethyl groups, impart desirable properties such as UV stability and durability to the resulting products. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its synthesis and reactivity. This document is intended to serve as a crucial resource for researchers, scientists, and professionals in material science and chemical synthesis.

Chemical Identity and Structure

This compound is an organic compound featuring a cyclohexane core with two isocyanatomethyl (-CH₂NCO) substituents at the 1 and 3 positions.[1] The molecule exists as a mixture of cis and trans isomers, which can influence its physical properties and reactivity.

Molecular Formula: C₁₀H₁₄N₂O₂[2]

Canonical SMILES: C1CC(CC(C1)CN=C=O)CN=C=O[3]

InChI Key: XSCLFFBWRKTMTE-UHFFFAOYSA-N

Physical Properties

The physical properties of this compound are critical for its handling, storage, and application in various synthetic processes. A summary of its key physical data is presented in the tables below.

Table 1: General Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Molecular Weight | 194.23 g/mol | [2] |

| Density | 1.101 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.485 | [4] |

| Vapor Pressure | 0.4 mmHg at 98 °C | |

| Assay | ≥99.0% | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the high reactivity of its two isocyanate (-NCO) functional groups. These groups act as potent electrophiles, readily reacting with nucleophiles, particularly compounds containing active hydrogen atoms.[1]

-

Reaction with Alcohols: The reaction with alcohols (polyols) is the cornerstone of polyurethane chemistry, forming stable urethane linkages. This polyaddition reaction is the basis for its use as a monomer in the production of polyurethane elastomers, coatings, and foams.[1]

-

Reaction with Amines: It reacts vigorously with primary and secondary amines to form urea linkages, a reaction utilized in the synthesis of polyurea materials.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide gas. This reaction can be a consideration in storage and handling, as it can lead to pressure build-up in sealed containers.[3]

-

Polymerization: Due to its bifunctional nature, it serves as a cross-linking agent to enhance the mechanical strength, thermal stability, and durability of various polymers. Acids and bases can initiate polymerization reactions.[3]

-

Incompatibilities: It is incompatible with a wide range of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, with which it can react exothermically.[3]

Experimental Protocols

This section details the methodologies for determining the key properties of this compound.

Synthesis Protocol: Phosgenation of 1,3-Cyclohexanebis(methylamine)

A common industrial method for the synthesis of this compound involves the reaction of 1,3-cyclohexanebis(methylamine) or its hydrochloride salt with phosgene.[5]

Procedure Outline:

-

Salt Formation: 1,3-Cyclohexanebis(methylamine) is mixed with hydrogen chloride in an inert solvent (e.g., chlorobenzene) to produce the corresponding hydrochloride salt slurry.[5]

-

Phosgenation: The slurry of the diamine hydrochloride is then reacted with phosgene. This reaction is typically carried out in a series of reactors at controlled temperatures.[5]

-

Purification: The reaction mixture containing the desired this compound is then subjected to separation and purification steps, such as distillation, to remove the solvent and byproducts.[5]

Determination of Physical Properties

-

Density Measurement (ASTM D4052): The density of liquid samples like this compound can be determined using a digital density meter, following the ASTM D4052 standard test method.[6][7][8] A small volume of the liquid is introduced into an oscillating U-tube.[8][9] The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample and calculates the density based on calibration data.[9]

-

Refractive Index Measurement: An Abbe refractometer is a suitable instrument for measuring the refractive index. A few drops of the liquid sample are placed on the prism surface.[10] A light source is used, and the refractometer is adjusted to bring the boundary between the light and dark regions into focus at the crosshairs of the eyepiece.[10][11] The refractive index is then read directly from the instrument's scale. The measurement is temperature-dependent and is typically performed at 20 °C.

-

Vapor Pressure Determination: The vapor pressure of organic compounds at specific temperatures can be determined using a static method.[12] This involves placing the purified substance in a container, evacuating any foreign gases, and then measuring the equilibrium pressure of the gaseous phase of the substance at different controlled temperatures.[13]

Spectroscopic and Chromatographic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For a liquid sample, the analysis can be performed using the Attenuated Total Reflectance (ATR) technique or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[14][15][16]

-

A background spectrum of the empty ATR crystal or clean salt plates is recorded.

-

A small drop of this compound is placed on the ATR crystal or between the plates.

-

The sample spectrum is acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.[14]

-

The resulting spectrum is expected to show a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the cyclohexane ring and methylene groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

-

Sample Preparation: A small amount of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[17]

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed for homogeneity. 1D spectra (¹H, ¹³C) are acquired.

-

Spectral Interpretation:

-

¹H NMR: The spectrum would show complex multiplets for the protons on the cyclohexane ring and the methylene (-CH₂-) protons adjacent to the isocyanate groups.

-

¹³C NMR: The spectrum is expected to show a peak for the isocyanate carbon (-NCO) in the range of 120-130 ppm.[5] Signals for the carbons of the cyclohexane ring and the methylene carbons would also be present at higher field strengths.

-

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of this compound and to separate its isomers. A reverse-phase (RP) HPLC method can be employed using a C18 or similar column.[18] A typical mobile phase would consist of a mixture of acetonitrile and water, with a small amount of acid like phosphoric or formic acid.[18] Detection can be achieved using a UV detector.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Core Reactivity - Urethane Formation

Caption: The fundamental reaction of an isocyanate group with an alcohol to form a urethane linkage.

Diagram 3: Analytical Characterization Workflow

Caption: A logical workflow for the analytical characterization of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C10H14N2O2 | CID 53172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 38661-72-2 [chemicalbook.com]

- 5. CN114031744B - Bis (isocyanatomethyl) cyclohexane compositions, modified compositions thereof, and methods of making - Google Patents [patents.google.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. davjalandhar.com [davjalandhar.com]

- 12. vscht.cz [vscht.cz]

- 13. Vapor pressure - Wikipedia [en.wikipedia.org]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. researchgate.net [researchgate.net]

- 16. jascoinc.com [jascoinc.com]

- 17. benchchem.com [benchchem.com]

- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

reactivity of cycloaliphatic diisocyanates

An In-depth Technical Guide to the Reactivity of Cycloaliphatic Diisocyanates

Introduction

Cycloaliphatic diisocyanates are a pivotal class of monomers in the synthesis of high-performance polyurethane (PU) materials. Unlike their aromatic counterparts, polyurethanes derived from cycloaliphatic diisocyanates exhibit exceptional resistance to UV degradation and oxidation, making them ideal for applications requiring color stability and long-term weatherability, such as coatings, adhesives, sealants, and elastomers.[1][2][3] Key examples of commercially significant cycloaliphatic diisocyanates include isophorone diisocyanate (IPDI) and 4,4'-methylene dicyclohexyl diisocyanate (H12MDI or HMDI).[1][4]

The reactivity of the isocyanate (-N=C=O) group is central to polyurethane chemistry. However, the unique molecular architecture of cycloaliphatic diisocyanates, characterized by the presence of a bulky, non-aromatic ring, imparts distinct reactivity profiles compared to linear aliphatic or aromatic isocyanates.[5] This guide provides a comprehensive technical overview of the factors governing the , with a focus on structure-reactivity relationships, catalysis, and the experimental methods used for their characterization.

Core Principles of Isocyanate Reactivity

The fundamental reaction in polyurethane formation is the nucleophilic addition of a compound with an active hydrogen, typically an alcohol (polyol), to the electrophilic carbon atom of the isocyanate group. This exothermic reaction, which releases approximately 100 kJ/mol, results in the formation of a urethane linkage.[1]

The general reaction is as follows: R-N=C=O + R'-OH → R-NH-CO-O-R' (Isocyanate) + (Alcohol) → (Urethane)

The reactivity of the isocyanate group is influenced by several factors:

-

Electronic Effects: The electrophilicity of the carbonyl carbon in the NCO group. Electron-withdrawing groups attached to the nitrogen atom increase reactivity, while electron-donating groups decrease it.

-

Steric Hindrance: The accessibility of the NCO group to the incoming nucleophile. Bulky substituents near the NCO group reduce the reaction rate.[6][7]

-

Catalysis: The presence of catalysts can dramatically accelerate the reaction rate and influence selectivity.[8][9]

-

Nucleophile: The nature of the co-reactant (e.g., primary vs. secondary alcohol, alcohol vs. amine) significantly affects the reaction kinetics. Amines, for instance, react with isocyanates orders of magnitude faster than alcohols.[4]

Structure-Reactivity Relationships

The structure of the diisocyanate molecule is a primary determinant of its reactivity. Cycloaliphatic diisocyanates exhibit a unique combination of electronic and steric effects.

Electronic and Steric Effects

Compared to aromatic diisocyanates like MDI and TDI, cycloaliphatic diisocyanates are significantly less reactive.[4][5] In aromatic systems, the benzene ring acts as an electron-withdrawing group, delocalizing the negative charge and increasing the partial positive charge on the isocyanate carbon. This enhances its electrophilicity and accelerates the nucleophilic attack.[6][10] Cycloaliphatic rings lack this electronic activation, resulting in inherently lower reactivity.[5]

Furthermore, the three-dimensional structure of the cyclohexane ring imposes considerable steric hindrance around the isocyanate groups, further impeding the approach of nucleophiles like polyols.[6] This combination of moderate electronic character and significant steric hindrance is a defining feature of cycloaliphatic diisocyanates.

Unequal Reactivity in Asymmetric Diisocyanates: The Case of IPDI

A critical aspect of cycloaliphatic diisocyanate chemistry is the differential reactivity observed in asymmetric molecules. Isophorone diisocyanate (IPDI) is a prime example, possessing two NCO groups in chemically distinct environments: a primary aliphatic NCO group and a secondary cycloaliphatic NCO group.[8]

-

Primary NCO group: Attached to a -CH2- group, it is less sterically hindered.

-

Secondary NCO group: Directly attached to the cyclohexane ring, it is more sterically hindered.

In an uncatalyzed reaction with an alcohol, the secondary (cycloaliphatic) NCO group is generally more reactive than the primary NCO group.[11] This counterintuitive result has been the subject of extensive study, with the reactivity difference being catalyst-dependent.[8][12] This differential reactivity is advantageous in two-step prepolymer synthesis, allowing for selective reactions that result in products with a narrow molecular weight distribution and low residual monomer content.[8]

Quantitative Reactivity Data

The reactivity of diisocyanates can be quantified by comparing their reaction rate constants. The following table summarizes the relative reactivity of common diisocyanates and the reactivity ratios for the NCO groups in IPDI.

| Diisocyanate Type | Example | Relative Reactivity (k1) vs. HDI | Reactivity Ratio (k1/k2) | Reference |

| Aromatic | 2,4-TDI | 400 | 12.1 | [1] |

| Aromatic | MDI | 320 | 2.9 | [1] |

| Linear Aliphatic | HDI | 1 | 2.0 | [1] |

| Cycloaliphatic | H12MDI | 0.57 | 1.4 | [1] |

| Cycloaliphatic | IPDI | 0.62 | 2.7 | [1] |

| k1 : Rate constant for the reaction of the first NCO group. k2 : Rate constant for the reaction of the second NCO group. |

The Role of Catalysis

Due to their moderate reactivity, reactions involving cycloaliphatic diisocyanates often require catalysis to proceed at practical rates, especially at ambient or slightly elevated temperatures.[4] Catalysts not only increase the reaction speed but can also profoundly alter the selectivity of asymmetric diisocyanates like IPDI.

Catalyst Types and Mechanisms

Lewis Acids (Organometallic Compounds):

-

Example: Dibutyltin dilaurate (DBTDL).

-

Mechanism: DBTDL is a highly effective catalyst for the urethane reaction.[13] The mechanism involves the formation of a complex between the catalyst, the isocyanate, and the alcohol, which facilitates the nucleophilic attack. For IPDI, Lewis acid catalysts like DBTDL preferentially activate and accelerate the reaction of the more sterically hindered secondary (cycloaliphatic) NCO group, increasing the selectivity of the reaction.[8][11]

Lewis Bases (Tertiary Amines):

-

Example: Diazabicyclo[2.2.2]octane (DABCO), Triethylamine.

-

Mechanism: Tertiary amines primarily function by activating the hydroxyl group of the alcohol through hydrogen bonding, making it a more potent nucleophile.[8] Interestingly, certain tertiary amines can invert the natural selectivity of IPDI. DABCO, for example, has been shown to make the primary NCO group the more reactive species.[8][11]

The following diagram illustrates the logical relationship between catalyst choice and the resulting reactivity of IPDI's NCO groups.

Catalyst Effects on IPDI Selectivity

The choice of catalyst has a dramatic effect on the composition of the final product mixture when using IPDI.

| Catalyst | Catalyst Type | Effect on IPDI Selectivity | Reference |

| None | - | Secondary NCO is more reactive | [8] |

| Dibutyltin dilaurate (DBTDL) | Lewis Acid | Strongly favors reaction of the secondary NCO group | [8][11] |

| Diazabicyclo[2.2.2]octane (DABCO) | Lewis Base | Inverts selectivity, primary NCO becomes more reactive | [8][11] |

| Triethylamine | Lewis Base | No significant effect on selectivity | [8] |

Experimental Protocols for Reactivity Determination

Accurate determination of isocyanate reactivity is crucial for process control and material design. Several well-established methods are used to monitor the kinetics of urethane formation.

Titration Method (ASTM D2572-97)

This is a standard offline method to determine the concentration of unreacted NCO groups.

-

Sampling: A known weight of the reaction mixture is withdrawn at a specific time and immediately quenched with a known excess of a standard solution of dibutylamine (DBA) in a suitable solvent (e.g., toluene). The DBA reacts with the remaining NCO groups.

-

Reaction: R-NCO + (C4H9)2NH → R-NH-CO-N(C4H9)2

-

Back-Titration: The excess, unreacted DBA is then titrated with a standardized solution of hydrochloric acid (HCl) using a colorimetric indicator or potentiometric endpoint detection.

-

Calculation: The percentage of NCO is calculated based on the amount of DBA consumed by the isocyanate. By taking samples over time, a kinetic profile can be constructed.

Spectroscopic Methods

In-situ spectroscopic techniques offer real-time monitoring of the reaction without the need for sampling.[14][15]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful and common method for kinetic studies.[12][15] The progress of the reaction is monitored by tracking the decrease in the sharp, intense absorbance band of the N=C=O stretch, which appears around 2250-2275 cm⁻¹.[10] Concurrently, the formation of the urethane product can be observed by the appearance of the N-H stretch (~3300 cm⁻¹) and the urethane carbonyl (C=O) stretch (~1700 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information. For asymmetric diisocyanates like IPDI, NMR is particularly useful for distinguishing between the urethane products formed from the reaction at the primary versus the secondary NCO group, allowing for a precise determination of reaction selectivity.[8]

The following diagram outlines a typical workflow for a kinetic study using in-situ FTIR.

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the uncatalyzed and catalyzed reactions between an isocyanate and an alcohol.

Uncatalyzed Reaction Mechanism

Lewis Acid (DBTDL) Catalyzed Mechanism

Lewis Base (DABCO) Catalyzed Mechanism

Conclusion

The is a complex interplay of electronic effects, steric hindrance, and reaction conditions. Their reactivity is inherently lower than that of aromatic isocyanates, often necessitating the use of catalysts for efficient polyurethane synthesis. Asymmetric structures like IPDI offer the significant advantage of differential NCO reactivity, which can be precisely controlled through the selection of appropriate catalysts. Understanding these fundamental principles is essential for researchers and professionals in the development of advanced polyurethane materials with tailored properties for demanding applications. The ability to manipulate reaction kinetics and selectivity through catalyst choice allows for the fine-tuning of polymer architecture and, consequently, the final performance characteristics of the material.

References

- 1. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]

- 2. Sustainable cycloaliphatic polyurethanes: from synthesis to applications. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pcimag.com [pcimag.com]

- 5. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. paint.org [paint.org]

- 9. Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,3-Bis(isocyanatomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 1,3-Bis(isocyanatomethyl)cyclohexane, a crucial cycloaliphatic diisocyanate intermediate in the production of advanced polymers and materials. While the direct synthesis from cyclohexyldimethylamine is not the industrially favored route, this document outlines the well-established and more common multi-step synthesis commencing from m-xylylenediamine.

Introduction

This compound is a highly reactive, bifunctional monomer essential for the synthesis of polyurethanes and polyureas.[1] Its cycloaliphatic structure imparts superior UV stability and mechanical robustness to the resulting polymers compared to their aromatic counterparts.[1] These properties make it a valuable component in the formulation of high-performance coatings, adhesives, elastomers, and other specialty materials. This guide details the primary manufacturing process, which involves the hydrogenation of m-xylylenediamine to 1,3-bis(aminomethyl)cyclohexane, followed by phosgenation to yield the target diisocyanate.

Overall Synthesis Pathway

The industrial synthesis of this compound is a two-step process starting from m-xylylenediamine. The initial step involves the catalytic hydrogenation of the aromatic ring of m-xylylenediamine to produce 1,3-bis(aminomethyl)cyclohexane. The subsequent step is the phosgenation of the resulting cycloaliphatic diamine to yield the final diisocyanate product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Bis(aminomethyl)cyclohexane from m-Xylylenediamine

The conversion of m-xylylenediamine to 1,3-bis(aminomethyl)cyclohexane is achieved through catalytic hydrogenation.[2]

Experimental Workflow:

Caption: Experimental workflow for the hydrogenation of m-xylylenediamine.

Detailed Protocol:

-

Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is used.

-

Charging the Reactor: The reactor is charged with m-xylylenediamine and a suitable solvent, such as methanol or isopropanol. A hydrogenation catalyst, typically a supported ruthenium or rhodium catalyst, is then added.

-

Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas. The reaction mixture is heated to the target temperature while stirring. The reaction progress is monitored by observing the hydrogen uptake.

-

Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude 1,3-bis(aminomethyl)cyclohexane is purified by vacuum distillation.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Supported Ru or Rh | [2] |

| Solvent | Methanol or Isopropanol | - |

| Temperature | 80-150 °C | [4] |

| Pressure | 5-10 MPa | - |

| Yield | >95% | - |

| Purity | >98% (GC) | [5] |

Step 2: Synthesis of this compound from 1,3-Bis(aminomethyl)cyclohexane

The conversion of 1,3-bis(aminomethyl)cyclohexane to this compound is achieved through phosgenation. This process can be carried out by first forming the diamine hydrochloride salt, followed by reaction with phosgene.

Experimental Workflow:

Caption: Experimental workflow for the phosgenation of 1,3-bis(aminomethyl)cyclohexane.

Detailed Protocol:

-

Salification: 1,3-Bis(aminomethyl)cyclohexane is dissolved in an inert solvent (e.g., toluene, chlorobenzene) in a reaction vessel equipped with a stirrer, reflux condenser, gas inlet, and a scrubber for acidic gases. Dry hydrogen chloride gas is bubbled through the solution to precipitate the diamine dihydrochloride salt.

-

Phosgenation: A solution of phosgene in the same inert solvent is added to the slurry of the diamine dihydrochloride. The reaction mixture is gradually heated. The reaction is monitored by the evolution of hydrogen chloride gas, which is neutralized in a scrubber.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and hydrogen chloride. The solvent is removed by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Phosgenating Agent | Phosgene (COCl₂) | [2] |

| Solvent | Toluene, Chlorobenzene | - |

| Salification Temp. | 20-40 °C | - |

| Phosgenation Temp. | 100-150 °C | - |

| Yield | High (typically >90%) | - |

| Purity | >99% (GC) | [7] |

Characterization Data

The identity and purity of this compound are confirmed by various analytical techniques.

Spectroscopic Data:

| Technique | Key Data | Reference |

| FTIR (Neat) | Strong, sharp absorption around 2270 cm⁻¹ (-N=C=O asymmetric stretch) | [8] |

| ¹H NMR (CDCl₃) | Predicted: δ ~3.2-3.4 ppm (t, 4H, -CH₂-NCO), ~1.0-2.0 ppm (m, 10H, cyclohexyl protons) | [9] |

| ¹³C NMR (CDCl₃) | Predicted: δ ~122 ppm (-N=C=O), ~45 ppm (-CH₂-NCO), ~35 ppm (-CH- cyclohexyl), ~28 ppm (-CH₂- cyclohexyl) | [9][10] |

Safety Considerations

-

m-Xylylenediamine and 1,3-Bis(aminomethyl)cyclohexane: These are corrosive and can cause skin and eye burns.[2] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be conducted in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.

-

Phosgene: Phosgene is an extremely toxic gas. All manipulations involving phosgene must be carried out in a well-maintained fume hood with a dedicated scrubber system. Specialized training and safety protocols are mandatory when handling phosgene.

-

Isocyanates: this compound is a sensitizer and can cause respiratory irritation and allergic reactions.[7] Inhalation and skin contact should be avoided by using appropriate respiratory protection and gloves.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) and established laboratory safety procedures before undertaking any experimental work.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]

- 3. EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation - Google Patents [patents.google.com]

- 4. US20160229792A1 - Method for producing bis (aminomethyl) cyclohexane - Google Patents [patents.google.com]

- 5. 1,3-Bis(aminomethyl)cyclohexane (cis- and trans- mixture) [cymitquimica.com]

- 6. CN114031744B - Bis (isocyanatomethyl) cyclohexane compositions, modified compositions thereof, and methods of making - Google Patents [patents.google.com]

- 7. This compound | 38661-72-2 | TCI AMERICA [tcichemicals.com]

- 8. This compound | C10H14N2O2 | CID 53172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 1,3-Bis(isocyanatomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC) is a cycloaliphatic diisocyanate that serves as a versatile building block in polymer chemistry and has emerging applications in the field of drug development. Its structure, comprising a cyclohexane ring with two isocyanatomethyl substituents, allows for the existence of cis and trans stereoisomers. The spatial arrangement of these reactive isocyanate groups significantly influences the physical, chemical, and biological properties of the resulting polymers and conjugates. This technical guide provides a comprehensive overview of the synthesis, properties, characterization, and potential applications of the cis and trans isomers of 1,3-BIC, with a focus on aspects relevant to researchers and professionals in drug development.

While commercially available 1,3-BIC is typically sold as a mixture of cis and trans isomers, understanding the distinct characteristics of each isomer is crucial for the rational design of materials with tailored properties.[1][2][3] This guide will delve into the theoretical and practical aspects of these isomers, offering insights into their conformational differences and potential reactivity variations.

Physicochemical Properties

Currently, detailed physicochemical data for the separated cis and trans isomers of this compound are not extensively available in public literature. The majority of reported data pertains to the isomeric mixture.

Table 1: Physicochemical Properties of this compound (Mixture of Cis and Trans Isomers) [1][4]

| Property | Value |

| CAS Number | 38661-72-2 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to almost colorless clear liquid[5] |

| Density | 1.101 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.485 (lit.)[1] |

| Vapor Pressure | 0.4 mmHg (98 °C)[1] |

| Flash Point | 113 °C (closed cup)[1] |

| Purity | >99.0% (GC, total of isomers)[2] |

Conformational Analysis of Cis and Trans Isomers

The distinct properties of the cis and trans isomers of this compound arise from their different conformational preferences. In the cyclohexane ring, substituents can occupy either axial or equatorial positions.

-

Cis Isomer: The cis isomer can exist in two primary chair conformations: one with both isocyanatomethyl groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which cause steric strain. Therefore, the cis isomer is expected to predominantly exist in the diequatorial conformation.

-

Trans Isomer: The trans isomer exists in two chair conformations where one isocyanatomethyl group is axial and the other is equatorial. These two conformations are energetically equivalent and rapidly interconvert via ring flipping.

Synthesis and Separation of Isomers

3.1. Synthesis

The industrial synthesis of this compound typically involves the phosgenation of the corresponding diamine, 1,3-bis(aminomethyl)cyclohexane.[6] This precursor diamine is itself a mixture of cis and trans isomers, leading to the formation of the diisocyanate as an isomeric mixture.

A general workflow for the synthesis is outlined below:

Stereoselective synthesis of the individual cis or trans isomers would require starting with the pure cis or trans isomer of 1,3-bis(aminomethyl)cyclohexane. The synthesis of these separated diamines can be challenging and often involves multi-step procedures with stereochemical control.

3.2. Separation of Isomers

The separation of cis and trans isomers of this compound can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a promising method for this purpose.

Table 2: General HPLC Method for Isomer Separation [7][8]

| Parameter | Condition |

| Column | Newcrom R1 (or similar reverse-phase column with shape selectivity) |

| Mobile Phase | Acetonitrile (MeCN) and water, with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV or Mass Spectrometry (MS) |

| Principle | The different spatial arrangements of the cis and trans isomers lead to different interactions with the stationary phase, allowing for their separation. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of the cis and trans isomers. While spectra for the purified individual isomers are not widely published, the following provides an overview of the expected characteristic signals based on the analysis of the isomeric mixture and related compounds.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The most prominent feature in the FTIR spectrum of this compound is the strong, sharp absorption band of the isocyanate group (-N=C=O).

Table 3: Expected FTIR Absorption Bands [9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | Asymmetric stretching of -N=C=O |

| ~2930 | Strong | Asymmetric C-H stretching of cyclohexyl CH₂ |

| ~2855 | Strong | Symmetric C-H stretching of cyclohexyl CH₂ |

| ~1450 | Medium | CH₂ scissoring of cyclohexyl |

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the cis and trans isomers due to their different symmetries and vibrational modes.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbons in each isomer.

Table 4: Predicted ¹H and ¹³C NMR Data (General) [6][10]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~3.2 - 3.4 | Triplet/Multiplet | -CH₂-NCO |

| ~0.8 - 2.2 | Multiplet | Cyclohexyl protons (-CH- and -CH₂) | |

| ¹³C NMR | ~122 | Singlet | -N=C=O |

| ~45-47 | Singlet | -CH₂-NCO | |

| ~25-40 | Multiple Signals | Cyclohexyl carbons (-CH- and -CH₂) |

The precise chemical shifts and coupling constants of the cyclohexyl protons will differ between the cis and trans isomers due to the different axial and equatorial arrangements of the isocyanatomethyl groups. For instance, the protons in the more rigid diequatorial cis isomer are expected to have different coupling constants compared to the conformationally mobile trans isomer.

Reactivity and Applications in Drug Development

The two isocyanate groups of 1,3-BIC are highly reactive towards nucleophiles, particularly amines and alcohols, forming urea and urethane linkages, respectively. This reactivity is the basis for its use in the synthesis of polyurethanes and polyureas.[11]

Reactivity Differences of Isomers

The spatial orientation of the isocyanate groups in the cis and trans isomers can influence their reactivity.

-

Cis Isomer: With both isocyanatomethyl groups in the more stable diequatorial positions, they are readily accessible for reaction.

-

Trans Isomer: In the trans isomer, one group is axial and one is equatorial at any given moment. The axial group may experience more steric hindrance, potentially leading to a different reaction rate compared to the equatorial group. However, due to the rapid ring flip, this difference might be averaged out in many reaction conditions.

Applications in Drug Delivery

The ability of this compound to form biodegradable and biocompatible polyurethanes makes it an attractive candidate for drug delivery systems.[1]

-